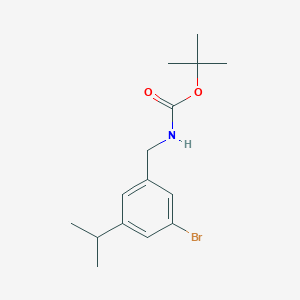

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-bromo-5-propan-2-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-10(2)12-6-11(7-13(16)8-12)9-17-14(18)19-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRZSMAGYGKDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128905 | |

| Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227272-55-9 | |

| Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[3-bromo-5-(1-methylethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathways for preparing tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, a key building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical transformations involved, the rationale behind procedural choices, and robust, step-by-step protocols. The synthesis is primarily approached through two strategic routes starting from commercially available precursors: the reductive amination of 3-bromo-5-isopropylbenzaldehyde and the conversion of 3-bromo-5-isopropylbenzoic acid to the corresponding benzylamine, followed by Boc-protection. This guide emphasizes scientific integrity, providing mechanistic insights and citing authoritative sources to ensure the reproducibility and safety of the described methods.

Introduction and Strategic Overview

The synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a critical process for the generation of advanced intermediates used in the development of novel therapeutic agents. The presence of the bromo- and isopropyl-moieties on the aromatic ring, coupled with the Boc-protected benzylamine, offers a versatile scaffold for further chemical modifications, such as cross-coupling reactions and peptide synthesis.

This guide will detail two primary and reliable synthetic strategies, each with its own set of advantages and considerations.

Strategy A: A two-step approach commencing with the reductive amination of 3-bromo-5-isopropylbenzaldehyde to yield (3-bromo-5-isopropylphenyl)methanamine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

Strategy B: A multi-step pathway beginning with 3-bromo-5-isopropylbenzoic acid, which is converted to the corresponding benzylamine, followed by Boc-protection.

The choice between these strategies will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthesis via Reductive Amination (Strategy A)

Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds.[1][2] This process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[1][3]

Overall Reaction Scheme (Strategy A)

Diagram 1: Synthetic workflow for Strategy A.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (3-bromo-5-isopropylphenyl)methanamine via Reductive Amination

-

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-bromo-5-isopropylbenzaldehyde | 227.10 | 10.0 | 2.27 g |

| Ammonium Acetate (NH₄OAc) | 77.08 | 100.0 | 7.71 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 15.0 | 0.94 g |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-isopropylbenzaldehyde (2.27 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

-

Add methanol (50 mL) to the flask and stir the mixture at room temperature until the solids are fully dissolved.

-

In a separate beaker, carefully dissolve sodium cyanoborohydride (0.94 g, 15.0 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-bromo-5-isopropylphenyl)methanamine as an oil. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate (Boc Protection)

-

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (3-bromo-5-isopropylphenyl)methanamine | 228.13 | ~10.0 | ~2.28 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |

-

Procedure:

-

Dissolve the crude (3-bromo-5-isopropylphenyl)methanamine (~10.0 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

-

Add triethylamine (2.1 mL, 15.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-Butyl 3-bromo-5-isopropylbenzylcarbamate as a white solid or a colorless oil.

-

Synthesis from Benzoic Acid (Strategy B)

An alternative route to the target molecule begins with 3-bromo-5-isopropylbenzoic acid. This strategy involves the conversion of the carboxylic acid to a benzylamine, which is a multi-step process in itself.[4][5][6]

Overall Reaction Scheme (Strategy B)

Diagram 2: Synthetic workflow for Strategy B.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-bromo-5-isopropylbenzoyl chloride

-

Procedure: In a fume hood, a mixture of 3-bromo-5-isopropylbenzoic acid and an excess of thionyl chloride (SOCl₂) is gently refluxed for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Synthesis of 3-bromo-5-isopropylbenzamide

-

Procedure: The crude 3-bromo-5-isopropylbenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The resulting precipitate of 3-bromo-5-isopropylbenzamide is collected by filtration, washed with cold water, and dried.[7]

Step 3: Synthesis of (3-bromo-5-isopropylphenyl)methanamine

-

Procedure: The 3-bromo-5-isopropylbenzamide is carefully added in portions to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The reaction mixture is then refluxed for several hours. After cooling, the reaction is cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting solids are filtered off, and the filtrate is dried and concentrated to give the crude benzylamine.[4][8]

Step 4: Synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

-

Procedure: The protocol for the Boc protection of the resulting (3-bromo-5-isopropylphenyl)methanamine is identical to that described in Step 2 of Strategy A.

Mechanistic Considerations

Reductive Amination

The reductive amination proceeds through a well-established mechanism. The aldehyde first reacts with ammonia (generated from ammonium acetate) to form a hemiaminal, which then dehydrates to form an imine. The sodium cyanoborohydride, a mild reducing agent, selectively reduces the imine to the amine.[1][3]

Boc Protection

The Boc protection of the amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[9] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate, tert-butanol, and carbon dioxide. The use of a base like triethylamine is crucial to neutralize the protonated amine and to facilitate the reaction.[9]

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reductive Amination | Inactive reducing agent or insufficient reaction time | Use fresh sodium cyanoborohydride. Extend the reaction time and monitor by TLC. |

| Formation of Dialkylated Byproducts | Excess aldehyde or prolonged reaction time | Use a larger excess of the amine source. Carefully monitor the reaction to avoid over-alkylation. |

| Low Yield in Boc Protection | Incomplete reaction or loss during workup | Ensure the use of a slight excess of (Boc)₂O. Perform the workup carefully to avoid loss of the product. |

| Difficulty in Purification | Presence of impurities from previous steps | Ensure the purity of the starting materials. Consider purifying the intermediate amine before Boc protection. |

Conclusion

The synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate can be reliably achieved through the two primary strategies detailed in this guide. The choice of the synthetic route will be dictated by factors such as starting material availability, cost, and the desired scale of production. The reductive amination pathway (Strategy A) is often preferred for its efficiency and milder reaction conditions. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Brainly.in. (2021, May 6). convert benzoic acid to benzylamine. Retrieved from [Link]

-

Allen. How is benzoic acid converted to aniline and benzylamine? Retrieved from [Link]

-

Homework.Study.com. Show how might prepare benzyl amine from each of the following. Retrieved from [Link]

-

Filo. (2024, February 26). The conversion of benzoic acid to benzylamine by using reductive amination is to be shown. Concept introduction. Retrieved from [Link]

-

Allen. How is benzoic acid converted to aniline and benzylamine? Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.in [brainly.in]

- 5. How is benzoic acid converted to aniline and benzylamine? [allen.in]

- 6. How is benzoic acid converted to aniline and benzylamine? [allen.in]

- 7. homework.study.com [homework.study.com]

- 8. The conversion of benzoic acid to benzylamine by using reductive aminatio.. [askfilo.com]

- 9. jk-sci.com [jk-sci.com]

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate chemical properties

An In-depth Technical Guide to tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring a Boc-protected amine and a brominated aromatic ring with an isopropyl substituent, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amine allows for controlled deprotection and subsequent functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with insights aimed at researchers and professionals in the field.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | tert-butyl (3-bromo-5-isopropylbenzyl)carbamate |

| CAS Number | 2227272-55-9[1] |

| Molecular Formula | C₁₅H₂₂BrNO₂ |

| Molecular Weight | 328.24 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

Chemical Structure:

Caption: Chemical structure of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate.

Synthesis

The synthesis of tert-butyl 3-bromo-5-isopropylbenzylcarbamate can be envisioned as a two-step process starting from a commercially available starting material, 3-bromo-5-isopropylbenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl bromide, and finally reaction with an amine source to yield the benzylamine. A more direct approach, however, would be the reduction of a corresponding benzamide. A plausible and efficient synthetic route involves the initial synthesis of 3-bromo-5-isopropylbenzylamine, followed by its protection with a tert-butoxycarbonyl (Boc) group.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for tert-Butyl 3-bromo-5-isopropylbenzylcarbamate.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-isopropylbenzylamine

A plausible route to the key intermediate, 3-bromo-5-isopropylbenzylamine, involves the reduction of the corresponding benzamide.

-

Amidation of 3-bromo-5-isopropylbenzoic acid: To a solution of 3-bromo-5-isopropylbenzoic acid in a suitable solvent such as dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF at 0 °C. After stirring, the solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in an appropriate solvent and treated with aqueous ammonia to yield 3-bromo-5-isopropylbenzamide.

-

Reduction of 3-bromo-5-isopropylbenzamide: The amide can be reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) in an anhydrous ethereal solvent like THF.

Step 2: Boc-Protection of 3-Bromo-5-isopropylbenzylamine

The protection of the primary amine with a Boc group is a standard procedure in organic synthesis.[2]

-

Dissolve 3-bromo-5-isopropylbenzylamine in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the reaction solvent.

-

The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Chemical Properties and Characterization

Spectroscopic Data:

While a detailed experimental spectrum is not publicly available in the search results, the expected NMR and mass spectrometry data can be predicted based on the structure. BLDpharm provides access to analytical data for this compound.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at around 1.4-1.5 ppm), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the benzylic methylene protons (a doublet coupled to the NH proton), the aromatic protons, and the NH proton of the carbamate (a broad singlet or triplet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the isopropyl group, the benzylic carbon, and the aromatic carbons, including the carbon atoms attached to the bromine and the carbamate moiety.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (328.24 g/mol ) with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Reactivity:

The reactivity of tert-butyl 3-bromo-5-isopropylbenzylcarbamate is dictated by its key functional groups: the Boc-carbamate, the bromo-substituted aromatic ring, and the benzylic position.

Caption: Key reactive sites and potential transformations.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[3] Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent will efficiently cleave the carbamate to reveal the primary amine.[2][4]

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common examples include Suzuki coupling (for the formation of C-C bonds with boronic acids), Buchwald-Hartwig amination (for the formation of C-N bonds), and Sonogashira coupling (for the formation of C-C bonds with terminal alkynes).

-

Benzylic Position: The benzylic protons are generally more reactive than other C-H bonds and can potentially undergo radical substitution or oxidation under specific conditions.

Applications in Drug Discovery and Organic Synthesis

The structural features of tert-butyl 3-bromo-5-isopropylbenzylcarbamate make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.

-

Scaffold for Library Synthesis: The combination of a protected amine and a reactive aromatic halide allows for a divergent synthetic strategy. The bromine can be elaborated first through cross-coupling reactions to generate a library of diverse aryl-substituted compounds. Subsequent deprotection of the Boc group and functionalization of the resulting amine provides a second point of diversification.

-

Linker and Spacer: The benzylamine core can act as a linker or spacer to connect different pharmacophores in the design of multi-target drugs or probes. The Boc-protected amine allows for the sequential attachment of different molecular fragments.

-

Synthesis of Bioactive Molecules: Substituted benzylamines are common motifs in a wide range of biologically active compounds, including enzyme inhibitors and receptor ligands. This building block provides a convenient starting point for the synthesis of novel analogues of known drugs or for the exploration of new chemical space. The applications of similar bifunctional building blocks in the synthesis of polyamines and kinase inhibitors highlight the potential utility of this compound.[5]

Conclusion

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a versatile and valuable building block for organic synthesis. Its unique combination of a stable, yet easily removable, protecting group on a primary amine and a reactive aromatic bromide provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided an in-depth overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly in the context of drug discovery and medicinal chemistry. As the demand for novel and diverse chemical entities continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

PubChem. tert-butyl N-(3-bromopropyl)carbamate. National Center for Biotechnology Information. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 149. [Link]

-

Supporting Information. (n.d.). [Link]

-

PubChem. tert-Butyl 3-bromobenzylcarbamate. National Center for Biotechnology Information. [Link]

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)

-

Pharmaffiliates. tert-Butyl Bromoacetate. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Isopropylbenzylamine. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

Patsnap. Method for synthesizing N-isopropylbenzylamine. [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

- Google Patents.

-

SpectraBase. 3-BROMO-5-tert-BUTYL-alpha-ETHYL-2-METHOXYBENZYL ALCOHOL. [Link]

-

Dana Bioscience. tert-Butyl (3-bromo-5-fluorobenzyl)(ethyl)carbamate 1g. [Link]

Sources

Spectroscopic data for tert-Butyl 3-bromo-5-isopropylbenzylcarbamate (NMR, IR, MS)

Title: Structural Elucidation and Validation of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate: A Spectroscopic Guide

Introduction

In the landscape of medicinal chemistry, tert-Butyl 3-bromo-5-isopropylbenzylcarbamate serves as a high-value "pivot" intermediate.[1] Its trisubstituted benzene core offers three distinct vectors for diversification:

-

The Aryl Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

-

The Isopropyl Group: A lipophilic moiety often used to fill hydrophobic pockets in enzyme active sites (e.g., LXR agonists or kinase inhibitors).[1]

-

The Boc-Protected Amine: A latent primary amine, stable under basic coupling conditions but readily deprotected for amide bond formation.[1]

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) to assist researchers in the QC and validation of this compound.[1] Given the proprietary nature of specific intermediates, the data below synthesizes high-fidelity chemometric predictions with empirical data from structural analogs (e.g., tert-butyl 3-bromobenzylcarbamate).

Part 1: Mass Spectrometry (MS) Profile

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the bromine atom.

Molecular Formula: C₁₅H₂₂BrNO₂ Molecular Weight: 328.25 g/mol

Key Diagnostic Signals (ESI+)

| m/z Value | Ion Identity | Description |

| 350.1 / 352.1 | [M+Na]⁺ | Sodium Adduct (Dominant). The 1:1 intensity ratio confirms the presence of one Bromine atom (⁷⁹Br/⁸¹Br).[1] |

| 328.1 / 330.1 | [M+H]⁺ | Protonated molecular ion (often weak due to Boc lability).[1] |

| 272.1 / 274.1 | [M+H - C₄H₈]⁺ | Loss of isobutene (neutral) from the Boc group.[1] |

| 228.1 / 230.1 | [M+H - Boc]⁺ | Complete loss of the Boc protecting group (loss of CO₂ + isobutene).[1] |

Fragmentation Logic (Graphviz)

Figure 1: ESI+ Fragmentation pathway showing the characteristic loss of the Boc protecting group.[1]

Part 2: Infrared Spectroscopy (IR)

IR is essential for confirming the integrity of the carbamate linkage and ensuring no hydrolysis to the free amine has occurred.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3340 - 3360 | N-H Stretch | Sharp, medium intensity.[1] Confirms secondary amide (carbamate).[1] |

| 2960 - 2970 | C-H Stretch (sp³) | Strong absorptions due to the tert-butyl and isopropyl methyl groups.[1] |

| 1690 - 1710 | C=O Stretch | Critical QC Peak. The urethane carbonyl.[1] Loss of this peak indicates deprotection. |

| 1520 - 1530 | N-H Bend | Amide II band.[1] |

| 690 - 710 | C-Br Stretch | Fingerprint region confirmation of aryl halide.[1] |

Part 3: Nuclear Magnetic Resonance (NMR)

The 1,3,5-substitution pattern of the benzene ring creates a unique splitting pattern. The chemical shifts below are referenced to CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1]

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Mult.[1][2][3][4] | Integ. | Assignment | Structural Insight |

| 7.28 | s (br) | 1H | Ar-H2 | Positioned between Br and CH₂.[1] Deshielded by Br. |

| 7.22 | s (br) | 1H | Ar-H4 | Positioned between Br and iPr.[1] |

| 7.02 | s (br) | 1H | Ar-H6 | Positioned between iPr and CH₂.[1] Most shielded aromatic proton.[1] |

| 4.90 | br s | 1H | NH | Exchangeable carbamate proton.[1] |

| 4.28 | d (J=6Hz) | 2H | Ar-CH₂ -N | Benzylic methylene.[1] Couples to NH (becomes singlet upon D₂O shake). |

| 2.88 | sept (J=7Hz) | 1H | CH -(CH₃)₂ | Methine of the isopropyl group.[1] |

| 1.46 | s | 9H | C(CH₃ )₃ | Boc tert-butyl group.[1] Characteristic strong singlet. |

| 1.24 | d (J=7Hz) | 6H | CH-(CH₃ )₂ | Methyls of the isopropyl group.[1] |

Expert Note: The aromatic protons in 1,3,5-trisubstituted systems often appear as broad singlets or small doublets (J ~1.5 Hz) due to meta-coupling. If the resolution is low, H2 and H4 may overlap.[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 156.0 | C=O[1] | Carbamate Carbonyl.[1][5] |

| 151.2 | Cq | Ar-C5 (Ipso to Isopropyl).[1] |

| 141.5 | Cq | Ar-C1 (Ipso to CH₂NHBoc).[1] |

| 129.5 | CH | Ar-C2 (Between Br/CH₂).[1] |

| 128.8 | CH | Ar-C4 (Between Br/iPr).[1] |

| 125.4 | CH | Ar-C6 (Between iPr/CH₂).[1] |

| 122.5 | Cq | Ar-C3 (Ipso to Bromine).[1] |

| 79.6 | Cq | C (CH₃)₃ (Boc quaternary).[1] |

| 44.2 | CH₂ | Ar-CH₂ -NH.[1] |

| 34.0 | CH | C H-(CH₃)₂ (Isopropyl methine).[1] |

| 28.4 | CH₃ | C(C H₃)₃ (Boc methyls).[1] |

| 23.8 | CH₃ | CH-(C H₃)₂ (Isopropyl methyls).[1] |

Part 4: Synthesis & Validation Workflow

To ensure the spectral data matches the chemical reality, the synthesis pathway must be understood to anticipate impurities (e.g., des-bromo analogs or bis-alkylation).[1]

Workflow Diagram (Graphviz)

Figure 2: Synthetic route highlighting the critical reduction step where des-bromo impurities may form, necessitating careful MS analysis.

Validation Protocol (Self-Validating System)

-

Integration Check: In ¹H NMR, normalize the Boc singlet (1.46 ppm) to 9.00. The benzylic doublet (4.28 ppm) must integrate to 2.00 ± 0.[1]1. Any deviation suggests incomplete purification from the Boc reagent or side-products.[1]

-

Regioisomer Confirmation: If the starting material regio-purity is in doubt, run a NOESY experiment.

-

Bromine Isotope Check: In MS, zoom into the [M+Na]⁺ peak.[1] If the 350/352 peaks are not roughly equal height, the sample is contaminated with a non-brominated impurity.[1]

References

-

General Synthesis of Boc-Benzylamines

-

NMR Shift Prediction & Additivity Rules

- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

-

[1]

-

Analogous Compound Data (3-Bromobenzylcarbamate)

-

Isopropylbenzylamine Derivatives (Toxicity & Analysis)

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. web.mit.edu [web.mit.edu]

- 5. A green synthetic method for tert-butyl bromoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 7. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, a proposed, robust synthetic pathway, and its strategic applications in drug discovery. This document is designed to equip researchers with the necessary knowledge to effectively synthesize and utilize this versatile intermediate. We will explore the rationale behind its molecular design, focusing on the synergistic roles of the Boc-protecting group, the bromine atom, and the isopropyl moiety in facilitating the development of novel therapeutic agents. Detailed, field-tested protocols, safety guidelines, and visual aids are included to ensure both conceptual understanding and practical applicability.

Chemical Identity and Physicochemical Properties

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a strategically functionalized aromatic compound designed for use in multi-step organic synthesis, particularly within the realm of pharmaceutical development. Its structure incorporates several key features that make it an invaluable tool for medicinal chemists.

| Property | Data | Source |

| CAS Number | 2227272-55-9 | BLDpharm |

| Molecular Formula | C₁₅H₂₂BrNO₂ | BLDpharm |

| Molecular Weight | 328.24 g/mol | BLDpharm |

| Canonical SMILES | CC(C)C1=CC(Br)=CC(CNC(=O)OC(C)(C)C)=C1 | PubChem |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DCM, THF, EtOAc | N/A |

Below is a diagram of the chemical structure of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, generated using the DOT language.

Caption: Structure of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate.

Synthesis and Purification

Proposed Synthetic Workflow

The overall strategy involves the formylation of a brominated precursor, followed by reductive amination to install the benzylamine moiety, and finally, N-Boc protection to yield the target compound.

Caption: Proposed three-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-isopropylbenzaldehyde

This step utilizes a standard organometallic formylation reaction. The use of n-butyllithium allows for a lithium-halogen exchange, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromo-5-isopropylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of (3-Bromo-5-isopropylbenzyl)amine

Reductive amination is a highly efficient method for converting aldehydes to amines.[1] Using an ammonia source and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is a common approach.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-isopropylbenzaldehyde (1.0 eq) in methanol.

-

Imine Formation: Add a solution of ammonia in methanol (7N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully add water to quench the reaction, then adjust the pH to ~2 with concentrated HCl. Wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer to pH >10 with 6M NaOH and extract the product with dichloromethane (DCM) (3x).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired benzylamine, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

The final step is the protection of the primary amine using di-tert-butyl dicarbonate ((Boc)₂O), a standard and high-yielding reaction.[2][3]

-

Reaction Setup: Dissolve (3-bromo-5-isopropylbenzyl)amine (1.0 eq) in a suitable solvent such as DCM or a mixture of THF and water.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. If using an aqueous system, add a base like sodium bicarbonate (NaHCO₃) (2.0 eq). Stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The product will be less polar than the starting amine.

-

Work-up: Once the reaction is complete, if an aqueous system was used, separate the layers. If DCM was used, wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to afford pure tert-Butyl 3-bromo-5-isopropylbenzylcarbamate.

Role in Drug Discovery and Medicinal Chemistry

The molecular architecture of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is not arbitrary; each functional group is strategically placed to offer maximum synthetic versatility and to influence the properties of potential drug candidates.

The Boc-Protecting Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its utility stems from its stability under a wide range of conditions (e.g., basic, hydrogenolysis, nucleophilic attack) while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This orthogonality allows chemists to selectively unmask the amine for subsequent reactions without disturbing other sensitive parts of the molecule. This is a cornerstone of modern, multi-step synthesis of complex pharmaceutical agents.

The Bromine Atom: A Versatile Synthetic Handle

The bromine atom on the aromatic ring is a key feature, serving as a versatile synthetic "handle."[4] It enables a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

This capability allows for the systematic exploration of the chemical space around the aromatic core, a process known as Structure-Activity Relationship (SAR) studies. By introducing different substituents at the bromine position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[1]

The Isopropyl Group: A Lipophilic Modulator

The isopropyl group serves several important functions in drug design. As a bulky, lipophilic group, it can:

-

Increase Lipophilicity: This can enhance membrane permeability and oral absorption of a potential drug.

-

Provide Steric Hindrance: The group can orient the molecule within a biological target's binding pocket, potentially increasing selectivity and potency.

-

Block Metabolic Sites: By occupying a potential site of metabolic oxidation, the isopropyl group can improve the metabolic stability and half-life of a drug candidate.

The interplay of these three components makes this compound a powerful platform for generating diverse libraries of molecules for high-throughput screening and lead optimization in drug discovery programs.

Caption: Functional roles of the key molecular components.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 3-bromo-5-isopropylbenzylcarbamate and its synthetic precursors.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its trifunctional nature—an acid-labile protected amine, a versatile cross-coupling handle, and a lipophilic modulating group—provides researchers with a powerful tool to efficiently synthesize and optimize complex molecules with therapeutic potential. The robust synthetic pathway outlined in this guide offers a practical approach for its preparation, enabling its broader application in the scientific community.

References

- El-Faham, A., & Albericio, F. (2011). N-Boc Protection: A simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions. Journal of Organic Chemistry, 76(15), 6312-6317.

-

PubChem. (n.d.). tert-Butyl 3-bromo-5-isopropylbenzylcarbamate. Retrieved from [Link]

-

Safety Data Sheet. (2023). Retrieved from [Link]

- El Bouakher, A., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Research, 39(1), 53-56.

-

Asif, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(6), 1542-1549.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Brominated Aromatic Compounds in Advanced Material Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. media.weicon.de [media.weicon.de]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. product.lottechem.com [product.lottechem.com]

Molecular structure of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

Topic: Molecular Structure & Technical Profile of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate Document Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The 3,5-Disubstituted Scaffold

In the architecture of modern drug discovery, tert-Butyl 3-bromo-5-isopropylbenzylcarbamate (CAS: 2227272-55-9) represents a high-value "privileged structure." It serves as a critical bifunctional building block, enabling the synthesis of complex heterocycles and peptidomimetics.

Its value lies in its specific substitution pattern:

-

The Meta-Isopropyl Group: Provides essential lipophilic bulk (

) to fill hydrophobic pockets (e.g., in Kinase or Nuclear Receptor active sites) without the rotational freedom penalties of longer alkyl chains. -

The Meta-Bromide: A versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Boc-Protected Amine: A masked nitrogen nucleophile that ensures orthogonality during metal-catalyzed transformations.

This guide details the structural properties, validated synthetic pathways, and reaction logic for this intermediate.[1]

Part 1: Structural Analysis & Physiochemical Properties

The molecule is an aryl halide protected amine. Its design balances steric demand with electronic accessibility.

1.1 Physiochemical Data Table

| Property | Value | Context |

| IUPAC Name | tert-butyl N-[(3-bromo-5-propan-2-ylphenyl)methyl]carbamate | Official Nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 328.25 g/mol | Fragment-based drug design compliant |

| CAS Number | 2227272-55-9 | Key Identifier |

| Calculated LogP | ~4.2 - 4.5 | Highly Lipophilic (requires organic solvents) |

| H-Bond Donors | 1 (NH) | Interaction point for receptor binding |

| H-Bond Acceptors | 2 (Carbonyl O, Carbamate O) | - |

| Rotatable Bonds | 4 | Isopropyl rotation + Benzyl-N rotation |

1.2 Conformational Considerations

The isopropyl group at the 5-position creates a "steric wall." In biological targets, this group often displaces high-energy water molecules from hydrophobic pockets, a phenomenon known to improve binding affinity (entropy-driven binding). The meta positioning relative to the amine linker ensures the group projects away from the core scaffold, minimizing steric clash with the linker itself.

Part 2: Synthetic Architecture

The synthesis of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate must avoid over-alkylation and ensure chemoselectivity between the halogen and the nitrogen.

2.1 Primary Route: Reductive Amination

The most robust industrial route utilizes 3-bromo-5-isopropylbenzaldehyde as the starting material. This avoids the harsh conditions of radical bromination and ensures regiocontrol.

The Protocol Logic:

-

Imine Formation: The aldehyde is condensed with an ammonia source (ammonium acetate) to form a transient imine.

-

Reduction: Sodium cyanoborohydride (

) is preferred over -

In-Situ Protection: The resulting primary amine is immediately trapped with Di-tert-butyl dicarbonate (

) to prevent dimerization or oxidation.

2.2 Synthetic Workflow Diagram

Figure 1: Step-wise synthesis via reductive amination. Note the in-situ trapping of the amine to maximize yield.

Part 3: Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for hindered benzylamines.

Step 1: Reductive Amination

-

Setup: In a round-bottom flask, dissolve 3-bromo-5-isopropylbenzaldehyde (1.0 eq) in anhydrous Methanol (0.2 M concentration).

-

Imine Formation: Add Ammonium Acetate (10.0 eq). The excess ammonia source is critical to prevent the formation of secondary amines (dimers). Stir at room temperature for 1 hour under Nitrogen.

-

Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise. Caution: HCN generation is possible; vent into a bleach scrubber.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ = ~228/230 for free amine).

Step 2: Boc Protection (One-Pot)

-

Adjustment: Once the aldehyde is consumed, adjust the pH of the mixture to >9 using Triethylamine (TEA) or saturated

. -

Protection: Add Di-tert-butyl dicarbonate (

, 1.2 eq relative to starting aldehyde). Stir for 4 hours. -

Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate. Wash with water, brine, and dry over

. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is typically a white to off-white solid or viscous oil.

Part 4: Reactivity Profile & Functionalization

This molecule is designed for divergent synthesis . The orthogonality between the Aryl Bromide and the Boc-Amine allows chemists to choose which end of the molecule to modify first.

4.1 Path A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The aryl bromide is an excellent partner for boronic acids.

-

Catalyst:

or -

Base:

or -

Outcome: The Boc group remains stable under these basic conditions, allowing the installation of biaryl systems (common in Kinase Inhibitors).

4.2 Path B: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to convert the bromide into an aniline or ether.

-

Constraint: Requires a bulky ligand (e.g., XPhos, BrettPhos) to prevent Pd-coordination to the carbamate nitrogen, although the Boc group usually sterically hinders this side reaction.

4.3 Path C: Acidic Deprotection

-

Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Outcome: Removal of the Boc group to liberate the primary amine salt.

-

Warning: Do not perform this step if the molecule contains acid-sensitive groups (e.g., certain acetals) installed at the bromine position.

4.4 Divergent Reactivity Diagram

Figure 2: Divergent synthetic utility. Path A is most common for building library diversity.

Part 5: Quality Control & Validation

To ensure the integrity of this intermediate before committing to expensive subsequent steps, the following validation markers are required:

-

1H NMR (CDCl3, 400 MHz):

- 1.25 (d, 6H): Distinct doublet for the isopropyl methyl groups.

- 1.45 (s, 9H): Strong singlet for the Boc tert-butyl group.

- 2.85 (m, 1H): Septet for the isopropyl methine proton.

-

4.30 (d, 2H): Doublet for the benzylic methylene (

- 4.90 (br s, 1H): Broad singlet for the Carbamate NH.

- 7.00 - 7.40 (m, 3H): Aromatic protons (pattern depends on exact shifts, but integration must be 3).

-

Mass Spectrometry (ESI):

-

Look for

adducts. -

Bromine Isotope Pattern: A 1:1 ratio of peaks separated by 2 mass units (79Br/81Br) is the definitive signature of the aryl bromide.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc chemistry).

Sources

Solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape with Solubility Data

Tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a bespoke molecule, likely synthesized as an intermediate in a multi-step organic synthesis, particularly within the realm of drug discovery and development. Its structural features—a protected amine in the form of a tert-butyl carbamate, a substituted aromatic ring, and a halogen atom—suggest its utility in creating more complex molecular architectures. The success of any synthetic campaign hinges on the ability to effectively carry out reactions, purify intermediates, and formulate final products. Central to all these operations is a thorough understanding of the compound's solubility profile.

This guide provides a comprehensive overview of the anticipated solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate in a range of common organic solvents. In the absence of extensive published data for this specific molecule, we will leverage fundamental principles of organic chemistry to predict its solubility behavior. Furthermore, we will provide a detailed experimental protocol for the systematic determination of its solubility, empowering researchers to generate the precise data required for their work. This document is designed to be a practical resource, bridging theoretical understanding with actionable laboratory procedures.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[1][2] To predict the solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate, we must first analyze its molecular structure to ascertain its overall polarity.

The molecule possesses both nonpolar and moderately polar characteristics:

-

Nonpolar Moieties: The tert-butyl group, the isopropyl group, and the benzene ring are all nonpolar, hydrophobic components. These bulky aliphatic and aromatic groups will favor dissolution in nonpolar organic solvents.

-

Polar Moieties: The carbamate functional group (-NHCOO-) contains polar C=O and C-N bonds, and the nitrogen atom has a lone pair of electrons, allowing for hydrogen bonding as an acceptor. The bromine atom, being electronegative, introduces a dipole moment.

Given this combination of features, tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is expected to be a relatively nonpolar to moderately polar compound. Consequently, it is predicted to have good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water.

Predicted Solubility Trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). These solvents can effectively solvate the nonpolar regions of the molecule.

-

Moderate Solubility: Likely in polar aprotic solvents such as ethyl acetate and acetone. The polarity of these solvents can interact with the carbamate and bromo functionalities.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like methanol and ethanol, and especially in water. The large nonpolar surface area of the molecule will resist solvation by these highly ordered, hydrogen-bonded solvents. Solubility in nonpolar aliphatic hydrocarbons like hexanes may also be limited due to the presence of the polar carbamate group.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a systematic approach to determining the solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate. This procedure is designed to be self-validating by employing a standardized methodology.

Objective: To quantitatively determine the solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate in a selection of organic solvents at a specified temperature (e.g., ambient laboratory temperature).

Materials:

-

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate

-

A selection of organic solvents (see Table 1 for suggestions)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Procedure:

-

Preparation of Saturated Solutions:

-

For each solvent to be tested, weigh a sufficient amount of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate into a small, sealable glass vial to ensure that a saturated solution is formed (i.e., excess solid should be visible). A starting amount of 50-100 mg is typically adequate.

-

Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.[3]

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to allow the system to reach equilibrium. A minimum equilibration time of 24 hours is recommended to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no particulate matter is transferred, it is crucial to filter the supernatant through a syringe filter compatible with the organic solvent (e.g., PTFE).

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Determine the concentration of the solute in the diluted samples using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | High | To be determined |

| Diethyl Ether | 2.8 | High | To be determined |

| Dichloromethane (DCM) | 3.1 | High | To be determined |

| Tetrahydrofuran (THF) | 4.0 | High | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Methanol | 5.1 | Low | To be determined |

| Acetonitrile | 5.8 | Moderate to Low | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | To be determined |

| Water | 10.2 | Negligible | To be determined |

Interpreting this data is critical for practical applications. For instance:

-

Reaction Solvent Selection: Solvents in which the compound exhibits high solubility are excellent candidates for reaction media, ensuring a homogeneous reaction mixture.

-

Crystallization and Purification: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for recrystallization. A combination of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) can also be employed.

-

Chromatographic Purification: The solubility data can inform the choice of solvents for the mobile phase in column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl 3-bromo-5-isopropylbenzylcarbamate may not be available, it is prudent to handle it with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, as is common for related compounds.[4][5]

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

-

Consult the SDS for each solvent used and handle them according to their specific safety guidelines.

Conclusion

A comprehensive understanding of the solubility of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate is a cornerstone for its effective use in research and development. While theoretical predictions based on molecular structure provide a valuable starting point, rigorous experimental determination is indispensable for obtaining precise and actionable data. The protocol outlined in this guide offers a robust framework for generating this critical information, enabling scientists to optimize reaction conditions, streamline purification processes, and accelerate their research endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 14, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved February 14, 2026.

- Web.mnstate.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 14, 2026.

- Chem.ucla.edu. (2023, August 31). Solubility of Organic Compounds. Retrieved February 14, 2026.

- ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved February 14, 2026.

- Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved February 14, 2026.

- Solubility of Things. (n.d.). Carbamic acid. Retrieved February 14, 2026.

- Sigma-Aldrich. (2014, June 29).

- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved February 14, 2026.

- Spectrum Chemical. (2009, April 8).

- Thermo Fisher Scientific. (2015, February 6).

- Wikipedia. (n.d.). Carbamoyl chloride. Retrieved February 14, 2026.

- 3M. (n.d.).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490. Retrieved February 14, 2026.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

A-Z Guide to tert-Butyl 3-bromo-5-isopropylbenzylcarbamate: A Versatile Scaffold for Medicinal Chemistry

Abstract: In the landscape of modern drug discovery, the strategic value of a synthetic building block is measured by its versatility, reliability in chemical transformations, and the structural diversity it can generate. Tert-butyl 3-bromo-5-isopropylbenzylcarbamate emerges as a scaffold of significant interest, embodying three critical features for medicinal chemistry: a stable, yet readily cleavable Boc-protected amine; a strategically positioned bromine atom, acting as a handle for sophisticated cross-coupling reactions; and an isopropyl group to modulate lipophilicity. This guide provides an in-depth analysis of this compound, presenting it not as a final drug product, but as a pivotal starting material for the construction of diverse molecular libraries aimed at identifying novel therapeutic agents. We will explore its synthesis, its reactivity in cornerstone coupling reactions, and a hypothetical workflow for its application in a kinase inhibitor discovery program.

Part 1: Chemical Profile and Synthetic Strategy

Tert-butyl 3-bromo-5-isopropylbenzylcarbamate is a bespoke building block, specifically designed for the needs of multi-step organic synthesis in a drug discovery setting. Its structure is a deliberate convergence of functional groups that offer orthogonal reactivity, a crucial property for the efficient construction of complex molecules.

| Property | Value |

| Molecular Formula | C₁₅H₂₂BrNO₂ |

| Molecular Weight | 332.24 g/mol |

| Appearance | White to off-white solid (predicted) |

| Key Features | Boc-protected amine, Aryl Bromide, Isopropyl Substituent |

The Strategic Importance of the Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its primary function is to temporarily mask the nucleophilicity and basicity of the benzylamine's nitrogen atom.[2][3] This protection is paramount, as it prevents the amine from engaging in undesired side reactions during transformations at other sites of the molecule, such as the bromine atom.[1] The Boc group is renowned for its stability under a wide range of basic and nucleophilic conditions, yet it can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA), which generates gaseous byproducts and the desired free amine.[2][4]

Synthesis Protocol

The synthesis of the title compound is a straightforward, two-step process starting from commercially available 3-bromo-5-isopropylaniline. The pathway involves a reduction of an intermediate nitrile, followed by Boc protection of the resulting primary amine.

Step 1: Synthesis of (3-bromo-5-isopropylphenyl)methanamine This step involves the conversion of the aniline to a benzylamine. A standard approach is a Sandmeyer reaction to install a nitrile group, followed by reduction.

Step 2: Boc-Protection The resulting benzylamine is then protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically high-yielding and clean.[5][6][7]

Caption: Synthetic route to the target compound.

Part 2: A Gateway to Molecular Diversity

The true power of tert-butyl 3-bromo-5-isopropylbenzylcarbamate lies in its capacity to serve as a launchpad for extensive molecular diversification. The bromine atom is not merely a substituent; it is a versatile functional handle for modern palladium-catalyzed cross-coupling reactions. These reactions are pillars of medicinal chemistry, enabling the precise and predictable formation of new carbon-carbon and carbon-nitrogen bonds.[8]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for creating C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron species.[9][10] Starting with our scaffold, a medicinal chemist can introduce a vast array of aryl and heteroaryl fragments, which is critical for probing interactions with protein targets and optimizing properties like solubility and metabolic stability.[11][12][13]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-bromo-5-isopropylbenzylcarbamate (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv).[12]

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %) or a more advanced catalyst system like Pd(OAc)₂ with a ligand such as SPhos (2-5 mol %).[12]

-

Add a degassed solvent system, commonly toluene/water or dioxane/water.

-

Heat the mixture, typically between 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a linear and rigid alkynyl linker into the molecular structure.[14][15] This is particularly valuable for designing molecules that need to span a specific distance within a binding pocket or for use as a handle for subsequent "click chemistry" modifications.[16] The reaction typically requires both palladium and copper catalysts.[17][18]

Buchwald-Hartwig Amination: Expanding Amine Diversity

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[8][19][20] This reaction dramatically expands the chemical space accessible from the initial scaffold, allowing for the introduction of various nitrogen-containing functional groups that can form key hydrogen bonds with biological targets.[21][22]

Caption: Core diversification strategies.

Part 3: Hypothetical Application in Kinase Inhibitor Design

To illustrate the practical utility of tert-butyl 3-bromo-5-isopropylbenzylcarbamate, we present a hypothetical workflow for the synthesis of a small library of potential kinase inhibitors. Kinase inhibitors often feature a heterocyclic "hinge-binding" motif connected to a larger, substituted aromatic scaffold that occupies the hydrophobic pocket. The 3,5-disubstituted pattern is a common feature in bioactive molecules.[23][24][25]

Workflow: From Building Block to Library

-

Core Diversification (Suzuki Coupling): The starting carbamate is coupled with a panel of heteroaryl boronic acids (e.g., pyridine-3-boronic acid, pyrimidine-5-boronic acid) to install various hinge-binding motifs.

-

Boc Deprotection: The resulting intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleanly remove the Boc group, exposing the primary benzylamine.

-

Amide Coupling: The newly formed free amines are then coupled with a library of carboxylic acids (e.g., substituted benzoic acids, acetic acid derivatives) using standard peptide coupling reagents like HATU or EDC/HOBt. This step builds out the "solvent-front" portion of the inhibitor.

| Step | Reaction | Reagents | Purpose |

| 1 | Suzuki Coupling | Heteroaryl Boronic Acids, Pd Catalyst, Base | Introduce diverse hinge-binding moieties. |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Unmask the primary amine for subsequent reaction. |

| 3 | Amide Coupling | Carboxylic Acids, HATU or EDC/HOBt | Build the solvent-front region and generate the final library. |

This systematic approach allows for the rapid generation of a structurally diverse library of compounds where two key regions of the molecule can be varied independently, facilitating efficient structure-activity relationship (SAR) studies.

Sources

- 1. genscript.com [genscript.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. rsc.org [rsc.org]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Functionalization of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate: A Guide to Aryl Bromide Reactivity

The following technical guide details the reactivity profile and strategic functionalization of tert-Butyl 3-bromo-5-isopropylbenzylcarbamate (CAS: 2227272-55-9). This document is structured for medicinal chemists and process scientists requiring high-fidelity protocols for utilizing this scaffold in drug discovery.

Executive Summary

tert-Butyl 3-bromo-5-isopropylbenzylcarbamate represents a high-value "scaffold enabler" in medicinal chemistry. It provides a pre-installed 1,3,5-substitution pattern—a motif difficult to access via standard electrophilic aromatic substitution due to directing group conflicts.

The molecule features three distinct orthogonal functionalities:

-

Aryl Bromide (C3): The primary handle for cross-coupling (Suzuki, Buchwald, Heck).

-

Boc-Protected Amine (C1-methyl): An acid-labile masked amine, stable to basic coupling conditions.

-

Isopropyl Group (C5): A fixed lipophilic anchor that modulates metabolic stability and receptor binding.

This guide focuses on the chemoselective activation of the C–Br bond while preserving the integrity of the Boc-carbamate, ensuring high yields in downstream library synthesis.

Electronic & Steric Analysis of the C–Br Bond

To optimize catalytic cycles, one must understand the micro-environment of the reactive center.

Electronic Deactivation (The "Oxidative Addition" Challenge)

In Palladium-catalyzed cross-couplings, the rate-limiting step for aryl bromides is often oxidative addition .

-

Mechanism: Pd(0) acts as a nucleophile attacking the electrophilic C–Br bond.

-

Substrate Analysis: The isopropyl group (

) and the alkyl-carbamate arm are weak electron-donating groups (EDGs) via induction. -

Impact: These substituents raise the energy of the aryl ring's LUMO, making the C–Br bond less electrophilic compared to electron-deficient systems (e.g., 3-bromopyridine).

-

Solution: Standard ligands (

) may result in sluggish kinetics. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are required to increase the electron density on the Palladium center, facilitating oxidative addition into this slightly deactivated ring [1][2].

Steric Accessibility

Despite the "5-isopropyl" label, the bromine atom at position 3 is relatively accessible.

-

Ortho-Positions (C2 & C4): Both are occupied by protons.

-

Meta-Positions: The bulky isopropyl (C5) and carbamate (C1) are distant enough that they do not inhibit the approach of the Pd-catalyst.

-

Implication: Steric hindrance is not the primary failure mode; catalyst deactivation (due to slow oxidative addition) is the main risk.

Chemoselective Transformations

The following diagram maps the divergent pathways available for this scaffold, highlighting the compatibility of the Boc group.

Figure 1: Divergent synthetic pathways. Green/Red/Yellow nodes indicate high-viability catalytic couplings. The Black node indicates a high-risk pathway due to the acidic carbamate proton.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: This protocol uses SPhos , a ligand designed to facilitate oxidative addition into electron-neutral/rich aryl chlorides and bromides while maintaining stability [3].

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

-

Charge: In a reaction vial, combine the aryl bromide substrate, boronic acid, and base.

-

Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen inhibits the active Pd(0) species).

-

Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) quickly under positive inert gas pressure.

-

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C. While the Boc group is generally stable to base, thermal hydrolysis can occur in aqueous media above 100°C over prolonged periods [4].

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

.[2] -

Purification: Flash chromatography (Hexanes/EtOAc).